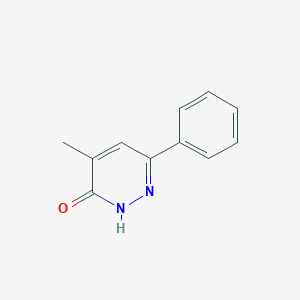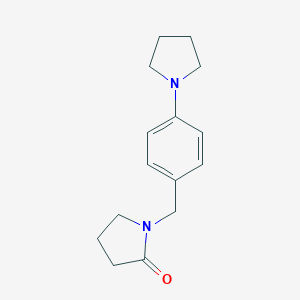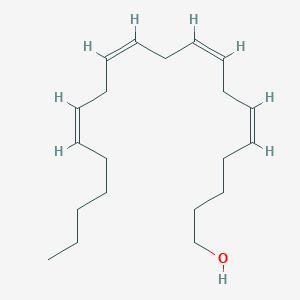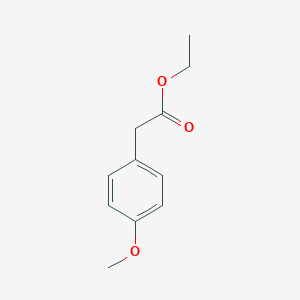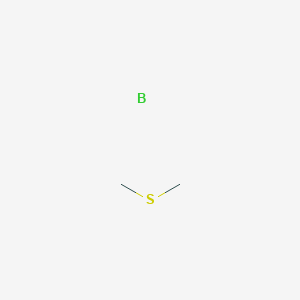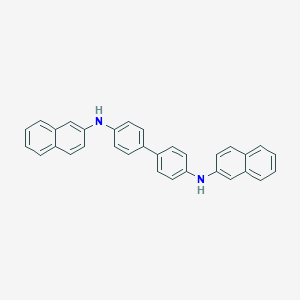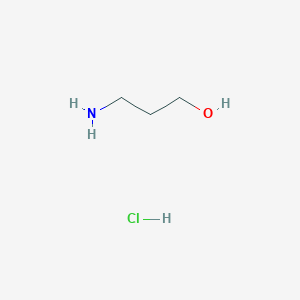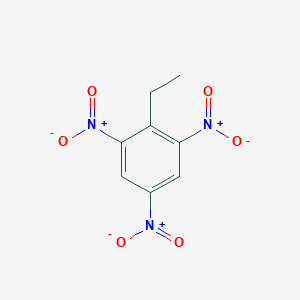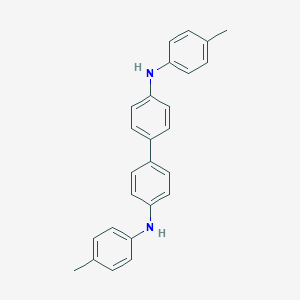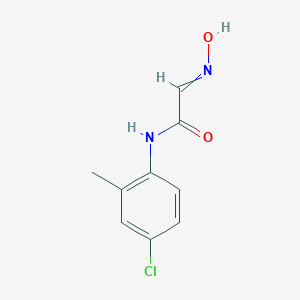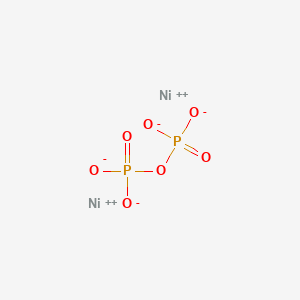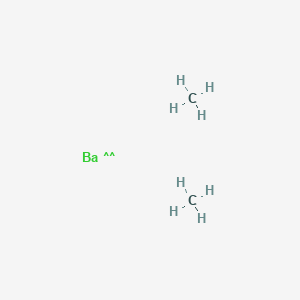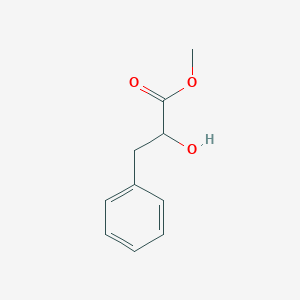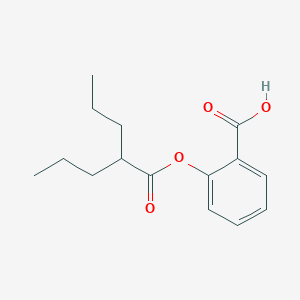
Salicylic acid, 2-propylvalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylic acid, 2-propylvalerate (SA2PV) is a synthetic compound that has shown potential in various scientific research applications. It is a derivative of salicylic acid, a well-known compound with anti-inflammatory and analgesic properties. SA2PV has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of Salicylic acid, 2-propylvalerate is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which plays a critical role in the inflammatory response. Salicylic acid, 2-propylvalerate has been shown to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to the suppression of pro-inflammatory cytokine production and the subsequent reduction of inflammation.
生化学的および生理学的効果
Salicylic acid, 2-propylvalerate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. Salicylic acid, 2-propylvalerate also exhibits antioxidant activity by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Salicylic acid, 2-propylvalerate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
Salicylic acid, 2-propylvalerate has several advantages for lab experiments, including its low toxicity and high stability. It is also easy to synthesize and can be obtained in large quantities. However, Salicylic acid, 2-propylvalerate has some limitations, including its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems.
将来の方向性
There are several future directions for the study of Salicylic acid, 2-propylvalerate. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Salicylic acid, 2-propylvalerate has also been shown to have antimicrobial activity, and further studies could investigate its potential as a natural preservative. Finally, the development of novel delivery systems could improve the bioavailability of Salicylic acid, 2-propylvalerate and enhance its therapeutic potential.
Conclusion
Salicylic acid, 2-propylvalerate is a promising compound for scientific research with various potential applications. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and to explore its potential in different fields of research.
合成法
Salicylic acid, 2-propylvalerate can be synthesized using various methods, including esterification, acylation, and Friedel-Crafts reaction. One of the most common methods is the esterification of salicylic acid with 2-propylvaleric anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields Salicylic acid, 2-propylvalerate as a white crystalline powder with a melting point of 81-83°C.
科学的研究の応用
Salicylic acid, 2-propylvalerate has shown promise in various scientific research applications, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Salicylic acid, 2-propylvalerate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Salicylic acid, 2-propylvalerate has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
特性
CAS番号 |
13265-02-6 |
|---|---|
製品名 |
Salicylic acid, 2-propylvalerate |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC名 |
2-(2-propylpentanoyloxy)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-7-11(8-4-2)15(18)19-13-10-6-5-9-12(13)14(16)17/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17) |
InChIキー |
HILHGPGUHSJXAX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
正規SMILES |
CCCC(CCC)C(=O)OC1=CC=CC=C1C(=O)O |
その他のCAS番号 |
13265-02-6 |
同義語 |
2-[(2-Propylvaleryl)oxy]benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



